(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride
CAS No.:
VCID: VC20447023
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.60 g/mol
* For research use only. Not for human or veterinary use.

Description |
Trifluoromethyl Group ImpactThe trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's biological activity and chemical reactivity. In pharmaceuticals, trifluoromethyl-containing compounds have been explored for their potential therapeutic benefits, including improved metabolic stability and bioavailability. Biological ActivityTrifluoromethyl groups can enhance the biological activity of compounds by altering their interaction with biological targets. For example, in drug design, these groups are often used to improve the binding affinity of molecules to specific enzymes or receptors. Chemical SynthesisThe synthesis of trifluoromethyl-substituted pyrrolidines typically involves complex organic reactions. These reactions may include fluorination steps or the use of trifluoromethyl-containing reagents to introduce the -CF3 group into the molecule. Related Compounds and Research FindingsWhile specific research on (2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is not available, related compounds have been studied for their potential applications:
|
---|---|
Product Name | (2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride |
Molecular Formula | C6H11ClF3N |
Molecular Weight | 189.60 g/mol |
IUPAC Name | (2R)-2-methyl-2-(trifluoromethyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)3-2-4-10-5;/h10H,2-4H2,1H3;1H/t5-;/m1./s1 |
Standard InChIKey | DYMIKKBFDSRYIU-NUBCRITNSA-N |
Isomeric SMILES | C[C@@]1(CCCN1)C(F)(F)F.Cl |
Canonical SMILES | CC1(CCCN1)C(F)(F)F.Cl |
PubChem Compound | 165949744 |
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume